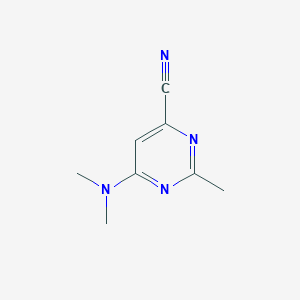
4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 4-methylphenyl group at position 2. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE typically involves the reaction of 4,6-dichloropyrimidine with 4-methylphenyl derivatives under specific conditions. One common method includes the use of a nucleophilic substitution reaction where 4,6-dichloropyrimidine is reacted with 4-methylphenylamine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the substitution of chlorine atoms with the 4-methylphenyl group .
Análisis De Reacciones Químicas
4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl derivatives.
Common reagents used in these reactions include bases like potassium carbonate, catalysts such as palladium, and solvents like dimethylformamide. The major products formed depend on the specific nucleophiles or coupling partners used in the reactions.
Aplicaciones Científicas De Investigación
4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Material Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of 4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity .
Comparación Con Compuestos Similares
4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE can be compared with other pyrimidine derivatives such as:
4,6-Dichloropyrimidine: Lacks the 4-methylphenyl group and has different reactivity and biological activities.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom, leading to different substitution patterns and applications.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of a 4-methylphenyl group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other pyrimidine derivatives.
Propiedades
Fórmula molecular |
C11H8Cl2N2 |
|---|---|
Peso molecular |
239.1 g/mol |
Nombre IUPAC |
4,6-dichloro-2-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-2-4-8(5-3-7)11-14-9(12)6-10(13)15-11/h2-6H,1H3 |
Clave InChI |
SPGOAFUOMCIVDB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aR,5S,8aR)-5-[2-[(1S,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydronaphthalen-2-one](/img/structure/B1642373.png)


![tert-butylN-[2-(dimethylamino)-2-oxoethyl]carbamate](/img/structure/B1642378.png)

![5a,6,7,8,9,10,11,11a-Octahydro-5H-cyclooct[b]indole](/img/structure/B1642385.png)

![3-[Bis(2-thienyl)methylene]octahydro-2H-quinolizine](/img/structure/B1642394.png)






